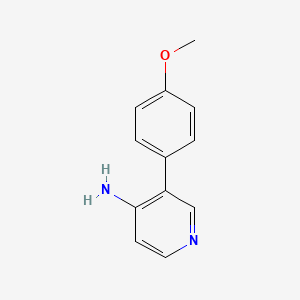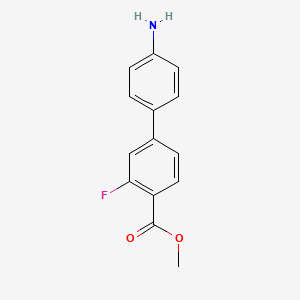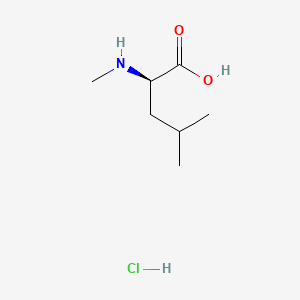
2-Chloro-4-methyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that includes a pyridine ring, a nitro group, a methyl group, a chloro group, and a boronic ester group . It’s used in chemical synthesis studies .
Synthesis Analysis
The synthesis of this compound involves several steps and can be quite complex. The synthesis process often involves the use of reagents like phosphitylation of alcohols and heteroatomic nucleophiles . The final product’s structure is confirmed by MS, 1H NMR, 13C NMR, and FT-IR spectroscopy methods .Molecular Structure Analysis
The molecular structure of this compound is confirmed by various spectroscopic methods, including MS, 1H NMR, 13C NMR, and FT-IR . The compound’s crystal structure has also been studied .Chemical Reactions Analysis
This compound may be used in chemical synthesis studies . It can participate in various reactions, including those involving the formation of useful glycosyl donors and ligands .Physical And Chemical Properties Analysis
The compound has a molecular weight of 172.569 Da . It’s a solid with a boiling point of 91 °C/5 mmHg and a melting point of 37-39 °C . It has a density of 1.4±0.1 g/cm3 .Applications De Recherche Scientifique
Organic Synthesis Intermediate
This compound is often used as an intermediate in organic synthesis . It can be used to prepare a variety of other compounds, which can then be used in further reactions. This makes it a valuable tool in the field of organic chemistry .
Borylation Studies
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane part of the molecule can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This is a key step in many synthetic processes.
Hydroboration Reactions
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is also used in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . This reaction is important in the synthesis of boronic esters, which are useful in various chemical transformations.
Preparation of Polyazatriaryl Ligands
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, a related compound, is used in the preparation of polyazatriaryl ligands by sequential borylation/Suzuki-Miyaura coupling . These ligands have potential applications in catalysis and materials science.
Synthesis of Pyrrolo[2,3-b]pyridine Derivatives
3-Pyridineboronic Acid Pinacol Ester, another related compound, is used in the preparation of pyrrolo[2,3-b]pyridine derivatives as kinase modulators . These compounds are of interest in medicinal chemistry due to their potential biological activities.
Potential Applications in Chemical Research
While specific applications of “2-Chloro-4-methyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” are not widely reported, it may have other potential applications in chemical research . The exact uses would need to be determined based on specific research or experiments .
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that organoborane compounds like this are often used in the preparation of various ligands and modulators .
Mode of Action
Organoborane compounds are generally known to interact with their targets through a process called borylation . This involves the addition of a boron atom to the target molecule, which can significantly alter its chemical properties and behavior.
Biochemical Pathways
It’s known that the compound can be used in the preparation of polyazatriaryl ligands , which can interact with various biochemical pathways depending on their specific structure and properties.
Result of Action
The compound’s potential use in the preparation of ligands and modulators suggests that it could have a wide range of effects depending on the specific targets and pathways involved .
Propriétés
IUPAC Name |
2-chloro-4-methyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BClN2O4/c1-7-8(6-15-10(14)9(7)16(17)18)13-19-11(2,3)12(4,5)20-13/h6H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNCZDSUCTXJIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C(=C2C)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


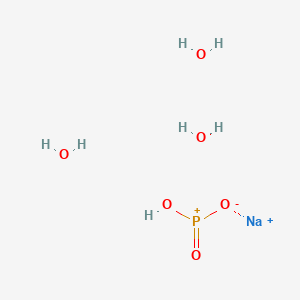


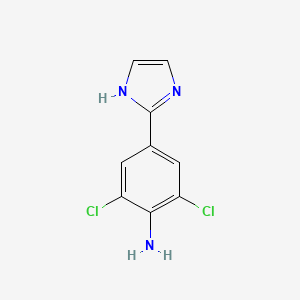
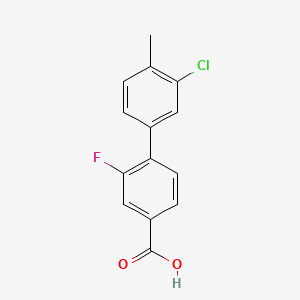
![Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B578230.png)
